![molecular formula C17H18Cl2N4O2S B2858901 5-((3,4-二氯苯基)(4-羟基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 869344-74-1](/img/structure/B2858901.png)

5-((3,4-二氯苯基)(4-羟基哌啶-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

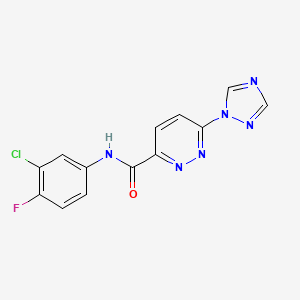

This compound is a small molecule that acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .

Synthesis Analysis

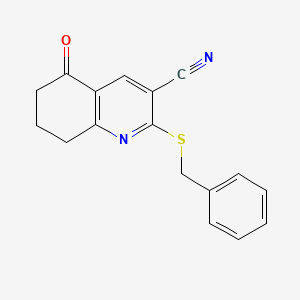

A series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4, 6-dichloropyrimidine as a starting material . The antiproliferative activity of these compounds against four human tumor cell lines (MGC-803, PC-3, A549, and H1975) was evaluated in vitro .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

The reaction mixture was heated under reflux for 2 h (TLC) . This compound belongs to the class of organic compounds known as indolines .Physical And Chemical Properties Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .科学研究应用

抗菌应用

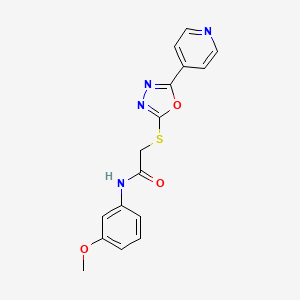

1,2,4-三唑衍生物的一个突出应用是在抗菌剂的开发中。研究表明合成具有对各种微生物显着抗菌活性的新型三唑化合物。例如,Bektaş 等人 (2007) 合成了新的 1,2,4-三唑衍生物,其中一些对测试的微生物具有良好或中等活性,突出了它们作为抗菌剂的潜力(Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。类似的研究旨在利用三唑化合物的结构灵活性来增强它们对病原体的功效,这表明开发新的抗菌疗法是一个有希望的途径。

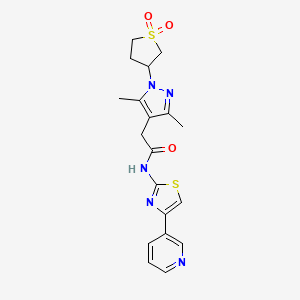

结构和分子分析

三唑衍生物的详细结构和分子分析为它们的化学性质和与生物靶标的潜在相互作用提供了基本见解。吴清梅等人 (2021) 对三唑并喹唑啉酮衍生物的合成、晶体和分子结构、振动光谱、DFT 研究和活性评价进行了综合研究,证明了它与 SHP2 蛋白的良好相互作用以及与参考化合物相比更好的抑制活性(吴清梅等人,2021)。此类研究对于理解该化合物的分子作用基础和设计具有优化生物活性的衍生物至关重要。

作用机制

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, affecting their function.

Biochemical Pathways

Compounds with similar structures have been shown to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

Based on its structural similarity to other compounds, it may have potential antiproliferative, antiviral, or anti-inflammatory effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets . .

未来方向

Due to the global population boom, environmental pollution, and people’s irregular lifestyles, the incidence and death rate of cancer are increasing with each passing year . Therefore, the development of anticancer drugs with high specificity and low toxicity is the research hotspot and focus of researchers . This compound could be a promising lead for further studies .

属性

IUPAC Name |

5-[(3,4-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N4O2S/c1-9-20-17-23(21-9)16(25)15(26-17)14(22-6-4-11(24)5-7-22)10-2-3-12(18)13(19)8-10/h2-3,8,11,14,24-25H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKNCEJDYDSPGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858820.png)

![4-chloro-3-methyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2858824.png)

![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)

![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)

![8-methoxy-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2858840.png)